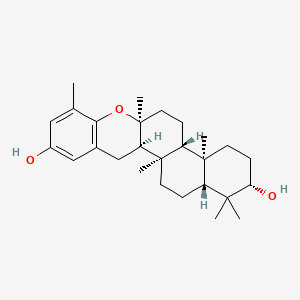

Epitaondiol

Description

Overview of Marine Natural Products in Scientific Inquiry

The world's oceans harbor an immense biodiversity, with organisms that have evolved unique biochemical pathways to survive in diverse and competitive environments. youtube.com This has resulted in the production of a vast array of primary and secondary metabolites, many of which possess structures and properties not found in terrestrial organisms. acs.org These marine natural products (MNPs) have become a critical source for drug discovery, offering novel lead compounds for treating a range of human diseases, including inflammatory conditions and cancer. nih.govnih.gov The chemical diversity found in marine habitats, from microorganisms to macroalgae, represents a substantial resource for identifying new bioactive agents. nih.gov

Algae, encompassing both macroalgae (seaweeds) and microalgae, are prolific producers of secondary metabolites with significant potential in chemical biology. mdpi.com These organisms synthesize a wide variety of compounds, including terpenoids, polyphenols, polyketides, and alkaloids, as part of their natural defense mechanisms and other ecological interactions. researchgate.netnih.gov Algal metabolites are noted for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and cytotoxic properties. mdpi.commdpi.com This chemical richness makes algae a valuable and sustainable source for the discovery of novel pharmacophores and biochemical tools to probe biological processes. nih.govresearchgate.net

Meroditerpenoids are a class of natural products characterized by a mixed biosynthetic origin, being derived in part from the terpenoid pathway and in part from other pathways, often involving polyketides or phenols. nih.govcam.ac.uk This hybrid biosynthesis leads to remarkable structural diversity. nih.govresearchgate.net The basic structure often consists of an aromatic core (like a hydroquinone) attached to a diterpenoid side chain, with variations arising from different functional groups and the saturation or cyclization of the diterpenoid moiety. nih.govresearchgate.net

Algal meroditerpenoids can be classified into several categories, including:

Plastoquinones

Chromanols

Chromenes

Cyclic meroditerpenoids nih.govresearchgate.net

This structural complexity is a key reason for the wide range of biological activities observed in this class of compounds. nih.govcam.ac.uk

Historical Perspective on the Discovery and Isolation of Epitaondiol

The investigation of meroditerpenoids from marine algae gained momentum in the latter half of the 20th century. The unique chemical structures and potent bioactivities of these compounds attracted considerable academic interest, leading to the discovery of a family of related molecules, including this compound.

This compound is a polycyclic meroditerpenoid first isolated from marine brown algae (Phaeophyta). acs.org Initial reports in the 1970s and 1980s identified compounds of this class from various algal species. This compound, specifically, has been isolated from the tropical brown alga genus Stypopodium. nih.gov

| Source Organism | Algal Class | Geographic Location of Collection |

| Stypopodium flabelliforme | Phaeophyceae (Brown Algae) | Easter Island, Chile acs.orgnih.gov |

| Stypopodium zonale | Phaeophyceae (Brown Algae) | Caribbean acs.org |

These algae are recognized as rich sources of structurally unique and biologically active meroditerpenoids. nih.gov

Early research on this compound focused primarily on its isolation from the source organism, Stypopodium flabelliforme, and the elucidation of its complex chemical structure. acs.orgmdpi.com A significant finding from these early studies was the determination that this compound possesses an unusual molecular structure where two of its fused six-membered rings are forced into a twist-boat conformation. acs.orgacs.org

Initial biological screenings of this compound and related compounds, such as Stypotriol triacetate, revealed potent biological effects. nih.gov These investigations demonstrated that this compound exhibits significant anti-inflammatory activity. nih.gov Specifically, it was found to inhibit the accumulation of leukocytes and the activity of the enzyme phospholipase A2 in a concentration-dependent manner, a key enzyme in the inflammatory cascade. nih.govmdpi.com Further studies showed it could decrease the release of eicosanoids, with a notable effect on the cyclo-oxygenase pathway. nih.gov

Current Research Trajectories and Academic Relevance of this compound

The unique structure and potent bioactivity of this compound continue to make it a subject of academic interest. Current research is expanding upon the initial findings, exploring a wider range of potential therapeutic applications.

Ongoing investigations are focused on several key areas:

Anti-inflammatory Mechanisms: Deeper exploration of its potent anti-inflammatory properties, which are stronger than those of the conventional non-steroidal anti-inflammatory drug indomethacin (B1671933). mdpi.com This includes its ability to inhibit phospholipase A2 and modulate the cyclooxygenase pathway. nih.govmdpi.com

Gastroprotective Effects: Studies have revealed that this compound exhibits dose-dependent gastroprotective activity, suggesting a dual therapeutic potential for treating inflammation without the common gastrointestinal side effects of conventional drugs. nih.govresearchgate.net

Antiproliferative and Cytotoxic Activity: this compound has shown antiproliferative properties against various human cancer cell lines, including colorectal adenocarcinoma and neuroblastoma. nih.gov The related compound, 2beta-3alpha-epitaondiol, has demonstrated cytotoxic activity against human lung cancer cells. nih.govmdpi.com

Antiviral and Antimicrobial Properties: Research has indicated that this compound possesses antiviral activity against the herpes simplex virus and antimicrobial effects against both gram-positive and gram-negative bacteria. nih.gov

The academic relevance of this compound lies in its potential as a lead compound for the development of new therapeutic agents, particularly for inflammatory diseases. nih.govmdpi.com Its powerful anti-inflammatory and gastroprotective effects make it a fascinating candidate for further preclinical investigation. mdpi.comresearchgate.net

| Investigated Biological Activity | Research Finding |

| Anti-inflammatory | Potent topical activity; inhibits leukocyte accumulation and phospholipase A2. nih.gov Stronger than indomethacin. mdpi.com |

| Gastroprotective | Shows dose-dependent gastroprotective action in gastric lesion models. nih.govresearchgate.net |

| Antiproliferative | Active against human colorectal adenocarcinoma and neuroblastoma cell lines. nih.gov |

| Antiviral | Demonstrates activity against herpes simplex virus. nih.gov |

| Antimicrobial | Exhibits effects against E. faecalis and other bacteria. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

75598-52-6 |

|---|---|

Molecular Formula |

C27H40O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(1R,2R,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol |

InChI |

InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21+,22-,25-,26+,27-/m0/s1 |

InChI Key |

LRMHPGVONLYGQD-GGQWBCBCSA-N |

SMILES |

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@H]3C2)C)(C)C)O)C)C)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |

Other CAS No. |

75598-52-6 |

Synonyms |

epitaondiol |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis of Epitaondiol and Its Analogs

Elucidation of Biosynthetic Pathways in Marine Algae

Marine algae are prolific producers of a diverse array of secondary metabolites, including meroterpenoids like Epitaondiol, often in response to environmental pressures. researchgate.netmdpi.com

The biosynthesis of complex natural products in marine algae typically involves primary metabolic pathways, such as the shikimate or acetate (B1210297) pathways, which provide the foundational precursors. mdpi.com Meroterpenoids are characterized by their mixed biogenesis, combining terpene units with aromatic or substituted aromatic groups. mdpi.com While general mechanisms for meroterpenoid biosynthesis involve the assembly of isoprene (B109036) units (the building blocks of terpenes) and aromatic moieties, specific detailed enzymatic transformations for this compound itself are not extensively documented in the provided literature. However, the production of such complex molecules often relies on large, multi-domain enzymes, as seen in the biosynthesis of other marine polyketide toxins in algae. nih.gov Understanding these biosynthetic mechanisms is crucial for developing strategies for large-scale production. researchgate.net

Natural product biosynthesis, including that of meroterpenoids, is characterized by highly precise stereochemical control, which is critical for the biological activity of these molecules. nih.govillinois.edu Enzymes are generally considered to be highly regio- and stereoselective catalysts that dictate the final product outcomes. nih.gov However, in some enzymatic reactions, the intrinsic properties of the substrate can also play a significant role in determining stereoselectivity. nih.gov The complex stereochemistry observed in natural products like lanthipeptides, for instance, is tightly regulated enzymatically through dehydration and cyclization reactions to generate specific stereochemical configurations. illinois.edu This level of control is similarly expected in the biosynthesis of this compound, given its defined stereoisomeric structure.

The production of secondary metabolites by marine algae, including phenolic compounds and meroterpenoids, is significantly influenced by various environmental factors. researchgate.netmdpi.comnih.gov These compounds often serve as protective mechanisms for the algae against external stressors. researchgate.netmdpi.com Key environmental factors that can modulate the biosynthesis and content of algal-associated compounds include temperature, salinity, light intensity, and nutrient availability. nih.govnih.gov For instance, phenolic compounds in marine algae are known to be synthesized in response to conditions such as herbivory, epiphyte presence, bacterial infection, or exposure to UV radiation. researchgate.net Similarly, the activity of phlorotannins, another class of algal polyphenols, is modulated by environmental conditions and their degree of polymerization. nih.gov

Total and Partial Chemical Synthesis Strategies

The chemical synthesis of this compound and its analogs is a challenging endeavor due to its complex polycyclic structure and multiple stereocenters, requiring sophisticated synthetic methodologies.

The total and partial chemical synthesis of complex natural products like this compound necessitates the development and application of highly stereoselective synthetic methodologies. Such strategies are crucial to control the formation of specific stereoisomers, mirroring the precision of natural biosynthesis. Examples from the synthesis of other complex molecules demonstrate the use of various stereoselective approaches. These include asymmetric aldol (B89426) reactions for constructing chiral precursors, chelate-controlled intramolecular cyclizations, sequential reduction, allylation, and cross-metathesis protocols, and asymmetric dihydroxylation reactions. nih.govrsc.orgnih.gov Furthermore, advancements in biocatalytic methods, utilizing engineered enzymes, have enabled highly diastereo- and enantioselective syntheses of complex fluorinated compounds, showcasing the potential for enzyme-mediated stereocontrol in chemical synthesis. unimi.it Asymmetric synthetic organic electrochemistry and electrocatalysis also offer avenues for introducing chirality into target compounds. beilstein-journals.org

The synthesis of this compound derivatives and analogues is a critical aspect of research, allowing for the exploration of structure-activity relationships and the potential development of compounds with improved properties. This compound diacetate is one such known derivative. plantaedb.comnih.gov Researchers often synthesize less toxic or more potent analogs to overcome limitations of the natural compound or to investigate specific biological activities. ufc.brdntb.gov.ua This approach is common in natural product research, where the total synthesis of a compound and its analogues provides a roadmap for efficiently accessing a range of related molecules for further study. ucdavis.edugsconlinepress.com

Challenges and Innovations in this compound Synthesis

The chemical synthesis of complex natural products like this compound, particularly the achievement of pure enantiomers, is recognized as a formidable and demanding endeavor due to their intricate stereochemistry metabolomicsworkbench.org. General challenges encountered in the synthesis of complex molecules include multi-step processes, which can be time-consuming researchgate.net, and difficulties associated with the cleavage of robust chemical bonds nih.gov. Furthermore, synthetic routes can suffer from low yields, the generation of toxic byproducts, and high costs associated with purification, especially for larger or more complex structures researchgate.net.

To overcome these challenges in the broader field of complex natural product synthesis, various innovative strategies have been developed. These include the exploitation of cycloaddition reactions, such as the Diels-Alder reaction, and the Suzuki reaction metabolomicsworkbench.org. Innovations also encompass the development of methods for polyene cyclization termination and the application of chemoenzymatic approaches metabolomicsworkbench.org. The design of one-pot synthetic routes, which simplify the synthesis process, reduce reaction times, and minimize purification steps, represents a significant advancement nih.gov. Additionally, advancements in click chemistry have provided efficient and versatile tools for the rapid and reliable assembly of complex molecular structures from smaller building blocks, often with minimal side reactions researchgate.net. While these innovations represent general strides in complex organic synthesis, they are pertinent to the challenges posed by meroditerpenoids like this compound.

Structural Revisions and Absolute Configuration Determination

The structural elucidation of this compound (compound 65) has undergone significant scrutiny and revision. Its structure was fully revised, revealing a meroditerpenoid featuring an unusual arrangement of two fused six-membered rings constrained into a twist-boat conformation metabolomicsworkbench.org. Similarly, the structure of isothis compound (B1260737) (compound 64), a related meroditerpenoid isolated from Stypopodium flabelliforme, was also reassigned based on comprehensive nuclear magnetic resonance (NMR) and X-ray diffraction data metabolomicsworkbench.orgresearchgate.net.

The determination of the absolute configuration of this compound and its derivatives is crucial for understanding their precise three-dimensional arrangement. The absolute configurations of (+)-epitaondiol diacetate (compound 71) and (−)-taondiol diacetate were successfully determined using vibrational circular dichroism (VCD) metabolomicsworkbench.org. For verification, their relative stereochemistry was further confirmed by single-crystal X-ray diffraction metabolomicsworkbench.org. The absolute configuration of the pentacyclic ichthyotoxin stypotriol, another meroditerpenoid, was deduced using VCD spectroscopy in conjunction with Density Functional Theory (DFT) calculations researchgate.net.

Advanced spectroscopic techniques are indispensable tools for the determination of molecular structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) experiments, provides detailed information on atomic connectivity, spatial proximity of protons, and molecular dynamics nih.govresearchgate.net. These techniques are particularly valuable for elucidating stereochemical configurations, especially in diastereomers, by revealing distinct correlation patterns researchgate.net.

X-ray crystallography is a powerful technique that directly provides the three-dimensional structure of molecules, including their relative stereochemistry, when a suitable single crystal can be obtained metabolomicsworkbench.orgnih.gov. Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a robust method for determining the absolute configuration of chiral molecules directly in solution researchgate.net. VCD spectra, when compared with theoretically calculated spectra, allow for confident assignment of absolute configurations.

Computational methods play a pivotal role in complementing experimental spectroscopic data for structural elucidation and conformational analysis. Density Functional Theory (DFT) calculations are extensively employed, particularly in conjunction with VCD spectroscopy, to predict and compare theoretical VCD spectra with experimental ones, thereby confirming absolute configurations metabolomicsworkbench.orgresearchgate.net. Common DFT levels of theory used include B3LYP/DGDZVP, B3LYP/6-31G(d), and mPW1PW91/6-31G(d) researchgate.net.

Computational NMR prediction, often involving Gauge Invariant Atomic Orbital (GIAO) calculations, is also an invaluable tool for determining the relative configuration of complex natural products. This process typically involves a conformational search to identify low-energy conformers, followed by DFT optimization of these structures, and subsequent calculation of NMR shifts. Statistical models, such as the DP4 model, are then used to compare computed NMR shifts with experimental data to make statistical decisions on the most fitting structure. These computational approaches enhance the accuracy and reliability of structural assignments, especially for molecules with complex conformational landscapes.

Molecular and Cellular Mechanisms of Action of Epitaondiol

Interactions with Specific Molecular Targets

Epitaondiol exerts its effects by engaging with distinct molecular targets, leading to downstream cellular responses. These interactions highlight its multifaceted mechanism of action.

This compound has been observed to modulate specific receptor-ligand interactions, which are fundamental to immune signaling and neuronal function.

This compound has been shown to likely disrupt the CD40/CD40L (CD40 ligand) pathway. chem960.com This disruption is significant as the CD40/CD40L dyad is a critical immune checkpoint regulator that orchestrates both physiological immunological processes and pathological inflammatory reactions. plantaedb.com The CD40 receptor, a 54kDa protein, is expressed on various immune cells, including B cells, dendritic cells, and macrophages, as well as non-immune cells like endothelial cells, vascular smooth muscle cells, and fibroblasts. plantaedb.com Upon activation by its ligand, CD40L (CD154), trimerization and receptor internalization are induced. plantaedb.com CD40L, a 39kDa protein, is expressed on T cells and platelets upon their activation, with activated platelets contributing to nearly 90% of circulating soluble CD40L. plantaedb.com

The disruption of CD40/CD40L interactions by this compound contributes to controlling the expression of cytokines and limiting the entry of inflammatory cells into the brain. chem960.com This mechanism is particularly relevant given that CD40-CD40L interaction is known to block the activation of autoantigen-specific T cells and reduce leukocyte infiltration into the central nervous system (CNS). researchgate.net The CD40-mediated signaling relies on adaptor molecules known as TNF-receptor-associated factors (TRAFs), which bind to the cytoplasmic tail of CD40 and can activate multiple signaling cascades. researchgate.net The involvement of the CD40-CD40L interaction in numerous inflammatory and autoimmune diseases underscores the therapeutic relevance of its modulation by this compound. plantaedb.com

This compound, specifically its derivative 2β,3α-epitaondiol, demonstrates neurotoxic and voltage-gated sodium channel (NaV channel) modulatory activity. nih.gov Furthermore, this compound possesses sodium channel blocking activity and exhibits cytotoxicity against human lung cancer cells. ctdbase.org Voltage-gated sodium channels are integral membrane proteins that play a pivotal role in the generation and propagation of action potentials in excitable cells, including nerve, muscle, and heart cells. nih.gov These channels are composed of a primary alpha subunit, which forms the ion-conducting pore, and one or two accessory beta subunits that modulate channel gating.

NaV channels exist in three primary conformational states: closed, open, and inactivated. Their modulation can significantly impact electrical excitability within cells. Dysfunction of these channels is implicated in various pathological conditions, such as epilepsy, cardiac arrhythmias, and pain disorders. The presence of nine distinct NaV receptor sites for natural ligands and drugs highlights the complexity and importance of these channels as pharmacological targets. nih.gov

This compound's biological activity also extends to the direct modulation of key enzymes involved in inflammatory cascades.

This compound has been shown to modulate the cyclooxygenase (COX) pathway, leading to a decrease in the release of eicosanoids. ctdbase.org Its anti-inflammatory effects are notably potent, contributing to the inhibition of eicosanoids such as Leukotriene B4 (LTB4) and Thromboxane B2 (TXB2) release. ctdbase.org The potency of this compound's anti-inflammatory activity has been reported to be stronger than that of indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID). ctdbase.org

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins (B1171923), which are lipid mediators involved in inflammation. COX-1 produces prostaglandins that are crucial for protecting the kidney and stomach, while COX-2 is induced during inflammatory stimuli and contributes significantly to the inflammatory response. This compound's anti-inflammatory effects are also linked to its ability to inhibit leukocyte accumulation. Research indicates that prostaglandins are involved in this compound's gastroprotective action, as its activity was significantly reversed when animals were pretreated with indomethacin, suggesting a mechanism involving prostaglandin (B15479496) synthesis.

A significant mechanism of action for this compound is its inhibitory effect on phospholipase A2 (PLA2) activity. This compound has been demonstrated to inhibit human recombinant synovial phospholipase A2 activity in a concentration-dependent manner. This inhibition is crucial because PLA2 enzymes play a vital role in the release of arachidonic acid from cell membranes, which is a precursor for the biosynthesis of various lipid mediators, including eicosanoids. ctdbase.org

This compound inhibits human secreted PLA2 (sPLA2) with an IC50 value of 3.8 μM. PLA2 enzymes comprise a diverse class of enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids, yielding fatty acids and lysophospholipids. There are more than 12 distinct groups of mammalian PLA2s, and their inhibition is a key strategy for developing anti-inflammatory agents.

Table 1: Inhibitory Effect of this compound on Human Secreted Phospholipase A2 (sPLA2)

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | Human sPLA2 | 3.8 |

Table 2: Comparative Anti-inflammatory Potency

| Compound | Anti-inflammatory Potency | Reference |

| This compound | Stronger than Indomethacin | ctdbase.org |

Effects on Intracellular Signaling Cascades

Intracellular signaling cascades, also known as signaling pathways or cascades, are critical for relaying extracellular signals to the cell's interior, leading to changes in cellular behavior, metabolism, or gene expression. These cascades typically involve a chain of events where enzymes, second messengers, and activated proteins interact in a sequential manner, often involving phosphorylation events libretexts.orgunits.itplos.org. Examples of such cascades include the cyclic AMP and MAPK/ERK pathways units.itnih.gov. While the precise, comprehensive intracellular signaling cascades directly modulated by this compound are still being elucidated, its observed biological effects imply an involvement in pathways governing cell growth and inflammatory responses. For instance, its ability to inhibit phospholipase A2 activity directly impacts the production of eicosanoids, which are significant signaling molecules in inflammatory cascades nih.gov.

Cellular Responses and Biological Processes Modulated by this compound

This compound has been shown to modulate several key cellular responses, including antiproliferative effects and anti-inflammatory modulations.

This compound exhibits significant antiproliferative activity in various cellular models, making it a subject of interest in cancer research.

Studies have demonstrated that this compound, along with other meroditerpenoids isolated from marine sources like the brown alga Stypopodium flabelliforme, possesses the ability to inhibit cell proliferation in several cancer cell lines researchgate.netnih.govdntb.gov.uanih.gov. Among the cell lines tested, human neuroblastoma (SH-SY5Y) and murine macrophages (RAW.267) were found to be particularly susceptible to the effects of this compound researchgate.netnih.gov. Furthermore, this compound exhibited a concentration-dependent inhibitory effect on human colon adenocarcinoma (Caco-2) cells nih.gov. Other cell lines where antiproliferative activity has been observed include rat basophilic leukemia (RBL-2H3) and Chinese hamster fibroblasts (V79) researchgate.netnih.govdntb.gov.ua.

The antiproliferative effects of this compound on various cell lines are summarized in the table below:

| Cell Line | Type of Cancer/Cell | Susceptibility to this compound | Reference |

| SH-SY5Y | Human Neuroblastoma | Highly Susceptible | researchgate.netnih.gov |

| RAW.267 | Murine Macrophages | Highly Susceptible | researchgate.netnih.gov |

| Caco-2 | Human Colon Adenocarcinoma | Concentration-Dependent Inhibition | nih.gov |

| RBL-2H3 | Rat Basophilic Leukemia | Good Activity | researchgate.netnih.govdntb.gov.ua |

| V79 | Chinese Hamster Fibroblasts | Good Activity | researchgate.netnih.govdntb.gov.ua |

The antiproliferative effects of this compound are associated with fundamental cellular mechanisms such as the induction of apoptosis and cell cycle arrest. Some meroditerpenoids, including this compound (Sf-1), have been shown to induce apoptosis and cause cell cycle arrest, specifically in the G1 phase core.ac.uk. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer researchgate.net. Cell cycle arrest, on the other hand, halts the progression of cells through their division cycle, preventing uncontrolled proliferation mdpi.commdpi.com. These mechanisms collectively contribute to the observed inhibitory effects of this compound on cancer cell proliferation.

This compound also demonstrates significant anti-inflammatory properties through its modulation of cellular systems.

This compound has shown potent topical anti-inflammatory activity, which is linked to its ability to inhibit leukocyte accumulation nih.gov. A key mechanism underlying its anti-inflammatory effects is the reduction in the release of inflammatory mediators, particularly eicosanoids nih.gov. Eicosanoids are a group of signaling lipids, including prostaglandins and leukotrienes, derived from polyunsaturated fatty acids like arachidonic acid, and play a critical role in regulating inflammatory processes nih.govtaylorandfrancis.comwikipedia.org. This compound has been found to decrease the release of eicosanoids, exhibiting a higher potency on the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins nih.govwikipedia.org. Furthermore, this compound specifically inhibited the activity of human recombinant synovial phospholipase A2 in a concentration-dependent manner nih.gov. Phospholipase A2 is an enzyme responsible for releasing arachidonic acid from cell membrane phospholipids, a crucial step in the production of eicosanoids, thereby highlighting a direct mechanism by which this compound can suppress inflammatory mediator release taylorandfrancis.com.

Anti-inflammatory Modulations in Cellular Systems

Regulation of Immune Cell Responses (e.g., microglia)

This compound exhibits anti-inflammatory properties, demonstrated both in vitro and in vivo. plantaedb.com Research suggests that this compound may influence immune cell responses by disrupting the CD40/CD40L pathway. mims.com This disruption could lead to a modulation of cytokine expression and a controlled entry of inflammatory cells into the brain. mims.com Furthermore, studies have investigated the antiproliferative effects of this compound on various cell lines, including murine macrophages (RAW 267 cells). plantaedb.comfishersci.cafishersci.seciteab.com The RAW 267 cell line, a type of macrophage, showed susceptibility to this compound, with the compound exhibiting a concentration-dependent inhibitory effect on its proliferation. citeab.com This interaction with macrophage cell lines indicates a potential role for this compound in modulating immune cell activity.

Antiviral Activities in In Vitro Systems

This compound has demonstrated significant antiviral activities in in vitro systems, particularly against Human Metapneumovirus (HMPV) and Herpes Simplex Virus type 1 (HSV-1). plantaedb.comfishersci.ptfishersci.cafishersci.caguidetopharmacology.orgctdbase.orgontosight.ai

Studies have shown that this compound is a potent inhibitor of HMPV replication in vitro. plantaedb.comfishersci.cactdbase.orgontosight.ai Specifically, this compound isolated from Stypopodium zonale was reported to inhibit more than 90% of HMPV replication. plantaedb.com Detailed research findings indicate that this compound achieved an inhibition rate of greater than 99.99% against HMPV genomic RNA copies in comparison to viral controls. fishersci.ca The selectivity index (SI) for this compound against HMPV was determined to be 49.26, suggesting a favorable balance between its antiviral efficacy and cytotoxicity to host cells (LLC-MK2 cells). fishersci.cactdbase.org

Table 1: In Vitro Antiviral Activity against Human Metapneumovirus (HMPV)

| Compound/Extract | Concentration (µg/mL) | Inhibition Rate (%) | Selectivity Index (SI) |

| S. zonale crude extract | 12.5 | 97.7 | 20.78 |

| Atomaric acid | 25 | 99.4 | >56.81 |

| This compound | 12.5 | >99.99 | 49.26 |

| Atomaric acid methyl ester | 12.5 | >99.99 | 12.82 |

| Ribavirin | - | Equivalent to RSV | - |

Note: Data for Ribavirin's specific inhibition rate against HMPV was not explicitly provided in the same context as the other compounds, but its activity was noted as equivalent to RSV. mims.com Selectivity index values are derived from CC50 and ED50 values. ctdbase.org

Beyond HMPV, this compound has also demonstrated strong anti-HSV-1 activity in vitro. fishersci.caguidetopharmacology.org

The antiviral mechanisms of this compound against HMPV involve direct virucidal activity and the inhibition of viral penetration into host cells. mims.com this compound exhibited 99.27% virucidal inhibition. mims.com It was found to effectively prevent viral particles from entering cells. mims.com However, unlike some other compounds, this compound did not show activity in the post-penetration stages of the viral life cycle and did not appear to interact with cellular receptors. mims.com This suggests that its primary antiviral action occurs early in the infection process, specifically by targeting the integrity of the virus or its ability to gain entry into cells.

Other Investigated Cellular Activities (e.g., gastroprotective mechanisms in cellular models)

This compound has been investigated for several other cellular activities, notably its gastroprotective mechanisms and antiproliferative effects.

This compound demonstrated dose-dependent gastroprotective activity in mouse models of HCl/ethanol-induced gastric lesions. fishersci.ptfishersci.ca Its efficacy was comparable to that of lansoprazole, a known gastroprotective agent. fishersci.ptfishersci.ca In these models, this compound and sargaol, another meroditerpenoid, inhibited gastric lesion appearance dose-dependently. fishersci.ca

Table 2: Gastroprotective Activity in HCl/Ethanol-Induced Gastric Lesions in Mice

| Compound | ED50 (mg/kg) |

| This compound | 40 fishersci.ca |

| Sargaol | 35 fishersci.ca |

| Lansoprazole | Similar to this compound/Sargaol at 20 mg/kg fishersci.ca |

The gastroprotective action of this compound involves multiple cellular pathways. Its activity was significantly reversed when animals were pretreated with indomethacin (an inhibitor of prostaglandin synthesis), N-ethylmaleimide (a sulfhydryl group modifier), and N-nitro-L-arginine methyl ester (L-NAME, a nitric oxide synthase inhibitor). fishersci.canih.gov This suggests that prostaglandins, sulfhydryl groups, and nitric oxide pathways are involved in the gastroprotective mechanisms of this compound. fishersci.canih.gov

Beyond gastroprotection, this compound also exhibits antiproliferative properties against various human cancer cell lines, including human colorectal adenocarcinoma (Caco-2), human neuroblastoma (SH-SY5Y), rat basophilic leukemia (RBL-2H3), and murine macrophages (RAW 267). plantaedb.comfishersci.cafishersci.seciteab.com It has also shown cytotoxicity against human lung cancer cells. fishersci.ptfishersci.pt For instance, this compound demonstrated an IC50 of 12.2 µM against SH-SY5Y human neuroblastoma cells, indicating its ability to inhibit cell proliferation in this cell line. citeab.com Additionally, 2β,3α-epitaondiol has been reported to possess sodium channel blocking activity. fishersci.ptfishersci.pt It also displays antimicrobial effects against both gram-positive and gram-negative bacteria, particularly E. faecalis. fishersci.ptfishersci.pt

Preclinical Investigations of Epitaondiol in Animal Models

Preclinical Pharmacokinetic (PK) and Metabolism Studies

Pharmacokinetics (PK) is a branch of pharmacology that describes how a drug moves through the body, encompassing absorption, distribution, metabolism, and excretion (ADME) merckvetmanual.comeuropeanreview.orgaltex.orgnih.gov. Preclinical PK studies in animal models are essential for characterizing a compound's pharmacokinetic profile and informing its potential efficacy nih.govbioivt.com. These studies aim to estimate factors involved in the ADME of active substances europa.eu.

Specific detailed research findings on the preclinical pharmacokinetic and metabolism studies of epitaondiol in animal models were not explicitly identified in the provided search results.

Absorption refers to the passage of drug molecules from the administration site into the blood, while distribution describes the movement of drug molecules from the blood to tissues europeanreview.org. In vivo ADME studies, often conducted with radiolabeled compounds, provide quantitative information on the rate and extent of absorption and the distribution of the parent compound and its metabolites nih.govcriver.com. Elucidation of drug distribution in preclinical species can help identify potential target tissues criver.com.

Specific data regarding the absorption and distribution of this compound in animal systems were not explicitly found in the provided information.

Biotransformation, or metabolism, is the process by which xenobiotics, including drugs, are chemically altered to facilitate detoxification and excretion mdpi.com. Metabolism of small molecules primarily occurs through enzymes like the cytochrome P450 (CYP) family, as well as non-CYP enzymes such as esterases, glucuronosyltransferases, and sulfotransferases sygnaturediscovery.com. Terpenoids, the class of compounds to which this compound belongs, undergo metabolism in animal models and humans, with enzymes like cytochrome P450 enzymes involved in oxidation and glucuronosyltransferases and sulfotransferases involved in glucuronidation and sulfation taylorfrancis.com.

However, specific details on the biotransformation pathways of this compound in animal models were not explicitly identified in the provided search results.

Specific data on the excretion routes of this compound in preclinical species were not explicitly found in the provided information.

Key pharmacokinetic parameters that describe drug movement and inform dosing regimens include apparent volume of distribution (Vd), plasma clearance (Cl), and elimination half-life (t½) merckvetmanual.commsdvetmanual.com. These parameters are calculated from plasma drug concentration-versus-time data after administration bioivt.commsdvetmanual.com. Half-life is the time required for the plasma concentration to decrease by 50% msdvetmanual.com. Clearance determines the rate of decline in plasma concentration, while volume of distribution reflects the extent to which a drug distributes into tissues europeanreview.orgmsdvetmanual.com.

Specific pharmacokinetic parameters, such as half-life, clearance, or volume of distribution, for this compound in animal models were not explicitly identified in the provided search results.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Structural Determinants for Biological Activity

The biological activity of meroditerpenoids, including Epitaondiol, is highly dependent on their specific structural features. The biosynthesis of these compounds involves the folding of diterpene chains, which can lead to different stereochemical arrangements, such as those observed between taondiol (B1246230) and this compound-type metabolites. researchgate.net Variations in the functional groups and the degree of saturation or cyclization within the diterpenoid side chain also contribute significantly to their observed biological profiles. researchgate.net

Impact of Functional Group Modifications on Activity

Modifications to the functional groups of this compound have been shown to alter its biological activities. For instance, this compound diacetate has demonstrated pharmacological effects on the cardiovascular system in rats, specifically exhibiting negative inotropic and chronotropic effects. mdpi.comsilae.it This derivative also displayed notable anti-inflammatory properties by inhibiting the release of eicosanoids like LTB4 and TXB2 and modulating the cyclooxygenase pathway. mdpi.comnih.gov

Role of Stereochemistry in Biological Interactions

The stereochemistry, or the three-dimensional arrangement of atoms, plays a critical role in the biological interactions of this compound. The specific isomer 2β,3α-epitaondiol possesses a distinctive trans-syn-trans-anti-trans relative stereochemistry, which is achieved through a precise prefolding of the terpene chain into a chair-boat-chair conformation during its biosynthesis. researchgate.net The significance of stereochemistry is further highlighted by studies clarifying the absolute configuration of related meroditerpenoids, such as taondiol diacetate, using techniques like vibrational circular dichroism (VCD). rsc.org In a broader context of drug design, stereoisomers (enantiomers) can exhibit vastly different biological activities and toxicities due to their specific interactions with chiral biological molecules, including enzymes and receptors. solubilityofthings.comfiveable.melongdom.org This emphasizes that even subtle differences in spatial arrangement can profoundly impact a compound's pharmacological profile.

Computational Approaches in SAR and QSAR Modeling

Computational approaches, including molecular docking and in silico prediction, are increasingly utilized to understand and predict the biological activity profiles of compounds like this compound. QSAR models are particularly valuable for uncovering common properties that govern the interaction between a ligand and its biological target. nih.gov

Molecular Docking and Simulation Studies for Target Binding

Molecular docking and simulation studies have been instrumental in investigating this compound's potential interactions with biological targets. In one such study, this compound was explored as a potential inhibitor of microglia-specific proteins involved in neuroinflammation. tandfonline.comfigshare.comresearchgate.net Findings indicated that this compound is likely to disrupt the CD40/CD40L pathway, thereby influencing cytokine expression and the entry of inflammatory cells into the brain. tandfonline.comfigshare.com This interaction is mediated by this compound binding to the P_0 drug pocket of CD40L, demonstrating a binding energy (E_B) of -7.4 Kcal mol⁻¹. tandfonline.com The binding involves the formation of three hydrogen bonds with key amino acid residues: ALA124, TYR170, and TYR172. tandfonline.com Molecular docking is a fundamental technique in computer-aided drug design, enabling the prediction of how drugs interact with their specific biological targets. nih.govresearchgate.net

In Silico Prediction of Biological Activity Profiles

In silico prediction tools are employed to forecast the comprehensive biological activity profiles of compounds. For marine terpenoids, including this compound, these computational approaches have been used to assess their potential against pathogens like SARS-CoV-2, as well as to predict their physiochemical, pharmacokinetic, and toxicity profiles, and to analyze their structural activity relationships. semanticscholar.org In one in silico evaluation of marine terpenoids for anti-SARS-CoV-2 activity, this compound exhibited a negative drug-likeness score of -0.41. semanticscholar.org Open-access in silico prediction platforms, such as the Prediction of Activity Spectra for Substances (PASS) database, PreADMET, and pkCSM servers, are widely used to estimate probable biological activities and absorption, distribution, metabolism, excretion, and toxicity (ADMET) attributes of chemical compounds. biorxiv.org Furthermore, QSAR modeling, often integrated with molecular docking, is utilized to screen and prioritize bioactive compounds against specific biological targets, such as Keap1. researchgate.net

Analytical Methodologies for Epitaondiol in Research

Methods for Isolation and Purification from Natural Sources

The isolation and purification of epitaondiol from natural sources, primarily marine organisms, involve a series of extraction and separation steps. This compound is a meroditerpenoid that has been isolated from brown algae species such as Stypopodium flabelliforme and Stypopodium zonale. nih.govlongdom.orgnih.govmdpi.com The initial step typically involves extraction with organic solvents, which are effective in dissolving steroids and similar compounds from the aqueous fluids of tissues. britannica.com Alcoholic solvents are often used to dehydrate the source material, denature proteins, and dissolve a wide range of steroids. britannica.com Subsequent steps may involve saponification to split esters and allow for further purification using water-immiscible solvents like hexane (B92381) or ether. britannica.com The limited availability of this compound from natural sources can make large-scale isolation challenging. vulcanchem.com

Chromatographic Techniques for Separation and Enrichment

Chromatographic techniques are indispensable for separating and enriching this compound from complex natural extracts due to their high efficiency and sensitivity. edubirdie.comijnrd.orgmoravek.com These techniques rely on the differential distribution of compounds between a stationary phase and a mobile phase. edubirdie.comijnrd.orgslideshare.net Common chromatographic methods employed for the purification of phytoconstituents, including meroditerpenoids like this compound, include:

Thin Layer Chromatography (TLC): TLC is a cost-effective and flexible method for purifying components, where separation is achieved based on the competition between the adsorption of the solute on the stationary phase and its solubility in the mobile phase. nih.govedubirdie.comslideshare.net

Column Chromatography (CC): This technique uses a column packed with a solid adsorbent (e.g., silica (B1680970) gel) and a liquid mobile phase. Components separate based on their differing affinities for the stationary and mobile phases, with less strongly adsorbed compounds eluting more quickly. nih.govedubirdie.comijnrd.orgslideshare.netchromtech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and widely used method for separating complex mixtures. longdom.orgslideshare.netchemyx.com It employs columns packed with small particles under high pressure, leading to better separation than traditional liquid chromatography. slideshare.net HPLC is crucial for purifying compounds and isolating constituents from mixtures, and it can be used to separate low-volatility or non-volatile organic compounds. moravek.comchemyx.com

For instance, in the isolation of meroditerpenoids, including this compound, from Stypopodium flabelliforme, purification was achieved using thin layer chromatography (TLC) and column chromatography (CC) with silica gel. nih.gov

Techniques for Quantification in Biological Matrices (Preclinical)

Quantification of this compound in biological matrices is essential for preclinical research to understand its pharmacokinetics and pharmacodynamics. Biological samples such as serum or plasma are complex matrices, and the compounds of interest may be bound to proteins or present in free forms. mdpi.comnih.gov Therefore, suitable sample preparation procedures, including biomatrix sampling, homogenization, internal standard addition, deproteination, centrifugation, and extraction (e.g., liquid-liquid extraction, solid-phase extraction), are critical before instrumental analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), often referred to as LC-MS, is a powerful and widely utilized technique for the identification, quantification, and mass analysis of compounds in complex biological matrices. chemyx.comnih.govmeasurlabs.comrsc.org LC-MS combines the separation efficiency of HPLC with the high sensitivity and detection power of MS. nih.govmeasurlabs.comrsc.org

HPLC Component: The HPLC unit separates compounds based on their physicochemical properties, facilitating the rapid and quantitative separation of this compound from other constituents in the biological sample. chemyx.comrsc.org

MS Component: Mass spectrometry then separates organic molecules based on their molecular mass (specifically, their mass-to-charge ratio), allowing for highly sensitive detection and quantification. chemyx.comrsc.org Tandem mass spectrometry (MS/MS) techniques coupled with HPLC are particularly valuable for the identification and determination of drug metabolites due to their ability to provide characteristic fragment ions and high mass accuracy measurements. nih.gov

LC-MS is considered the technique of choice for many quantitative analysis applications due to its dual selectivity and ability to analyze large, polar, ionic, thermally unstable, and non-volatile compounds. chemyx.comrsc.org This method is optimal for precise and reproducible quantitative analyses and is commonly used for analyzing organic and inorganic compounds in complex samples, including those found in biological and environmental contexts. measurlabs.com

Other Spectroscopic and Chromatographic Methods for Research Use

Beyond HPLC-MS, other spectroscopic and chromatographic methods are employed in this compound research for structural elucidation and qualitative analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR, along with 2D NMR techniques (e.g., COSY, ROESY, HSQC, HMBC), are crucial for determining the planar structures and relative configurations of compounds like this compound. nih.govlongdom.orgacs.orgresearchgate.net X-ray crystallography can confirm relative configurations, and methods like the modified Mosher's ester method can establish absolute configurations. acs.orgresearchgate.net

Ultraviolet (UV) Spectroscopy: UV data is often published alongside NMR and other spectroscopic data for the characterization of this compound and its derivatives. nih.govacs.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. longdom.orgacs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC-MS is preferred for non-volatile compounds, GC-MS can be used for volatile or derivatized compounds. longdom.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for assigning the absolute configuration of molecules by comparing experimental spectra with theoretical calculations. researchgate.net

These methods collectively provide comprehensive structural and analytical data for this compound in research.

Standardization and Validation of Analytical Protocols for Research Purposes

Standardization and validation of analytical protocols are critical to ensure that methods for this compound analysis produce reliable, accurate, and consistent results suitable for their intended purpose in research. dcvmn.orgnumberanalytics.comglobalresearchonline.netsci-hub.se A validation protocol is a documented plan outlining the procedures and criteria for validating an analytical method. numberanalytics.com

Key parameters considered during the validation of analytical methods include:

Accuracy: The closeness of agreement between the test result and the accepted reference value. globalresearchonline.netsci-hub.se

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-laboratory precision) and intermediate precision (precision within a laboratory over time, with different analysts or equipment). Reproducibility (precision between laboratories) is also considered, especially for standardization of methodology. globalresearchonline.netsci-hub.seeuropa.eu

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. globalresearchonline.netsci-hub.seeuropa.eu

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range. globalresearchonline.net

Range: The interval between the upper and lower concentrations of analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantified. sci-hub.seeuropa.eu

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sci-hub.seeuropa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu

Validation protocols help to ensure the quality and reliability of analytical results, comply with regulatory requirements, reduce the risk of errors, and improve laboratory efficiency. numberanalytics.com It is essential to document all aspects of the validation protocol, experimental design, and results, including any failures and how they were overcome. dcvmn.orgnumberanalytics.com Reference materials with documented purity should be used in the analysis. dcvmn.org

Table 1: Key Analytical Techniques for this compound Research

| Analytical Technique | Application in this compound Research | Key Advantages |

| Isolation & Purification | ||

| Thin Layer Chromatography (TLC) | Preliminary separation and purification from crude extracts. nih.govedubirdie.com | Cost-effective, flexible, rapid separation. edubirdie.com |

| Column Chromatography (CC) | Bulk separation and purification of this compound from complex mixtures. nih.govedubirdie.comchromtech.com | Effective for purifying compounds and isolating constituents. edubirdie.comchromtech.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification, often as a preparatory step. longdom.orgslideshare.netchemyx.com | High sensitivity, high selectivity, versatility, automation. chemyx.com |

| Quantification & Characterization | ||

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LC-MS) | Quantification in biological matrices (preclinical), identification, and mass analysis. nih.govmeasurlabs.comrsc.org | High sensitivity, accurate and reproducible quantitative analysis, dual selectivity (separation by HPLC, mass analysis by MS). chemyx.commeasurlabs.comrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR) | Determination of planar structure, relative and absolute configuration. nih.govlongdom.orgacs.orgresearchgate.net | Provides detailed structural information. acs.org |

| Ultraviolet (UV) Spectroscopy | Characterization and detection based on chromophores. nih.govacs.orgresearchgate.net | Useful for identifying compounds with UV-absorbing properties. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. longdom.orgacs.orgresearchgate.net | Provides insights into molecular vibrations and functional groups. longdom.org |

| Vibrational Circular Dichroism (VCD) | Assignment of absolute configuration. researchgate.net | Powerful for determining stereochemistry. researchgate.net |

Table 2: Essential Parameters for Analytical Method Validation

| Validation Parameter | Description | Importance for this compound Research |

| Accuracy | Closeness of measured value to the true value. globalresearchonline.net | Ensures reliable quantification of this compound in samples. numberanalytics.com |

| Precision | Reproducibility of measurements under specified conditions (repeatability, intermediate precision, reproducibility). globalresearchonline.neteuropa.eu | Guarantees consistent results across different analyses, labs, and operators. numberanalytics.comglobalresearchonline.net |

| Specificity | Ability to uniquely identify and quantify this compound in the presence of other components. globalresearchonline.neteuropa.eu | Prevents interference from matrix components or related compounds, ensuring accurate measurement of this compound. europa.eu |

| Linearity | Proportionality of results to analyte concentration within a defined range. globalresearchonline.net | Establishes the working concentration range for quantitative analysis. globalresearchonline.net |

| Range | The interval of concentrations over which the method is accurate, precise, and linear. globalresearchonline.net | Defines the practical limits for this compound quantification. globalresearchonline.net |

| Detection Limit (LOD) | Lowest concentration detectable. europa.eu | Important for qualitative analysis and determining the presence of trace amounts. europa.eu |

| Quantitation Limit (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. europa.eu | Crucial for quantitative analysis of low concentrations in biological samples. europa.eu |

| Robustness | Insensitivity of the method to small, deliberate changes in parameters. europa.eu | Ensures method reliability under minor variations in laboratory conditions. europa.eu |

Ecological and Environmental Research Aspects of Epitaondiol

Role of Epitaondiol in Algal Chemical Defense Mechanisms

Marine algae, particularly brown algae, have evolved sophisticated chemical defense strategies to protect themselves from various biotic and abiotic pressures in their environment. These defenses often involve the production of secondary metabolites, such as terpenes, which can deter grazers, pathogens, and fouling organisms researchgate.netmdpi.comresearchgate.netgatech.edu. This compound, a meroditerpenoid, exemplifies such a defensive compound. It has been isolated from the marine brown alga Stypopodium flabelliforme and has demonstrated biological activity, including cytotoxic properties researchgate.netresearchgate.net. This cytotoxic activity suggests that this compound can act as a deterrent or harmful agent to organisms that might prey on or compete with the alga, thereby playing a crucial role in the alga's survival strategy within its ecosystem researchgate.net.

Allelopathic Effects on Other Organisms

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. In marine environments, sessile organisms, including algae, frequently secrete toxic compounds as a means of competition for space and resources nih.govbibliotekanauki.pl. This compound's documented cytotoxic activity underscores its potential as an allelochemical researchgate.net. Macroalgae are known to synthesize such allelopathic compounds as a defense mechanism against both competitors and herbivores nih.gov. The production of these bioactive metabolites allows the alga to gain a competitive advantage by inhibiting or deterring the development of co-existing plant and animal species bibliotekanauki.pl. This chemical warfare is a recognized strategy in aquatic ecosystems to eliminate or deter predators and competitors, contributing to the structuring of marine communities bibliotekanauki.pl.

Occurrence and Distribution in Marine Ecosystems

This compound is specifically known to occur in the marine brown alga Stypopodium flabelliforme researchgate.netresearchgate.net. This particular species has been identified in locations such as Papua New Guinea researchgate.net. The genus Stypopodium, to which Stypopodium flabelliforme belongs, is broadly distributed across tropical and subtropical marine waters researchgate.net. Marine ecosystems are vast, covering over 70% of the Earth's surface and characterized by their high salt content wikipedia.org. The presence of this compound in these specific algal species highlights its localized yet ecologically significant distribution within these expansive marine habitats.

The following table summarizes the known occurrence of this compound:

| Compound | Source Organism | Collection Location | Reference |

| This compound | Stypopodium flabelliforme (marine brown alga) | Papua New Guinea | researchgate.netresearchgate.net |

Biogeographical Variations in this compound Production

The production of secondary metabolites like this compound can exhibit significant biogeographical variations, influenced by a range of environmental factors. Studies on related meroditerpenoids, such as those produced by Stypopodium zonale along the Brazilian coast, have revealed intraspecific variations in their chemical profiles based on geographical distribution researchgate.net. These differences in metabolite production can be attributed to various environmental parameters, including temperature, levels of copper contamination, and irradiance researchgate.net. Algal biogeography, which studies the distribution of algal species, emphasizes the role of environmental factors, such as temperature, in limiting and shaping these distributions and, consequently, their chemical compositions cuni.cz. This suggests that the specific environmental conditions of a marine region can influence the quantity and type of defensive compounds, including this compound, produced by marine algae, reflecting an adaptive response to local ecological pressures researchgate.netresearchgate.net.

Future Research Directions and Unanswered Questions

Unexplored Molecular Targets and Pathways of Epitaondiol

Despite observed biological activities, the precise and comprehensive molecular targets and signaling pathways modulated by this compound are still largely elusive, presenting a significant area for future research. While initial studies suggest this compound's potential to disrupt the CD40/CD40L pathway, thereby influencing cytokine expression and the infiltration of inflammatory cells into the brain in neuroinflammation contexts, a broader understanding of its interactions is needed. tandfonline.comresearchgate.net Furthermore, enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) have been identified as important molecular targets that remain largely uninvestigated in relation to this compound. core.ac.uk Its demonstrated sodium channel blocking activity also warrants further detailed mechanistic studies to identify specific channel subtypes and binding sites. nih.govmdpi.com The potent anti-inflammatory effects, reported to be stronger than indomethacin (B1671933), and its ability to inhibit eicosanoid release (e.g., LTB4 and TXB2) and modulate the cyclooxygenase pathway, indicate a complex interplay with inflammatory cascades that requires thorough elucidation. mdpi.com Future research should employ high-throughput screening, affinity proteomics, and advanced biochemical assays to systematically identify and validate this compound's direct and indirect molecular interactors, thereby mapping its complete pharmacodynamic profile.

Table 1: Identified and Potential Molecular Targets/Pathways of this compound

| Target/Pathway | Current Understanding/Observation | Future Research Focus | Citation |

| CD40/CD40L pathway | Likely disrupts, controls cytokine expression and inflammatory cell entry in neuroinflammation. tandfonline.comresearchgate.net | Comprehensive mapping of interaction, downstream effects, and therapeutic implications in various inflammatory conditions. | tandfonline.comresearchgate.net |

| COX-2 and iNOS enzymes | Important molecular targets, largely unexplored. core.ac.uk | Detailed investigation of inhibitory mechanisms and selectivity. | core.ac.uk |

| Sodium Channels | Possesses blocking activity. nih.govmdpi.com | Identification of specific channel subtypes targeted and precise binding mechanisms. | nih.govmdpi.com |

| Eicosanoid Release (LTB4, TXB2) | Inhibits release, modulates cyclooxygenase pathway. mdpi.com | Elucidation of upstream regulatory mechanisms and full spectrum of affected lipid mediators. | mdpi.com |

Advanced Preclinical Model Development for this compound Efficacy

The translation of promising in vitro findings for this compound into clinical applications necessitates the development and utilization of advanced preclinical models that more accurately mimic human physiology and disease states. Traditional animal models and two-dimensional in vitro cell cultures often exhibit poor correlation with human responses, contributing to high attrition rates in drug development. researchgate.netepiskin.com Future research should prioritize the adoption of sophisticated in vitro systems, such as organ-on-a-chip and multi-organ-on-a-chip platforms, which offer a more physiologically relevant microenvironment for assessing this compound's efficacy and potential off-target effects. researchgate.net These models can provide crucial insights into drug absorption, distribution, metabolism, and excretion (ADME) in a human-relevant context. Furthermore, the development of more complex and predictive in vivo models, incorporating genetic modifications or patient-derived xenografts, will be essential for evaluating this compound's efficacy in specific disease indications, particularly those where its anti-inflammatory and cytotoxic properties could be beneficial. dntb.gov.uamdpi.comscienceopen.com

Potential for Semi-Synthetic Analogues with Enhanced Specificity

This compound, as a complex polycyclic meroditerpenoid with an unusual fused ring system, presents a compelling scaffold for the development of semi-synthetic analogues. researchgate.netmdpi.com The structural complexity offers numerous opportunities for chemical modification to enhance its specificity, potency, and pharmacokinetic properties. Research into semi-synthetic derivatives of related natural products has demonstrated that minor structural alterations can significantly impact biological activity, as seen with the varying potencies of prenyl chain modifications in other meroterpenoids. core.ac.ukcore.ac.ukmdpi.com Future efforts should focus on rational drug design approaches, utilizing computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of this compound analogues. This involves systematically modifying specific functional groups or introducing new moieties to optimize binding to identified molecular targets, improve bioavailability, and reduce potential non-specific interactions. The aim is to create compounds with enhanced therapeutic indices and a more favorable drug-like profile.

Integration of Omics Technologies in Mechanistic Studies

The integration of various "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is paramount for a comprehensive understanding of this compound's intricate mechanisms of action. cd-genomics.comteknoscienze.commdpi.comwikipedia.org While individual omics approaches provide valuable insights into specific biological layers, their synergistic application can unravel the complex hierarchical relationships between genetic predispositions, gene expression patterns, protein networks, and metabolic alterations in response to this compound treatment. cd-genomics.com Future research should employ multi-omics strategies to:

Transcriptomics: Identify global gene expression changes induced by this compound, revealing affected pathways and cellular processes. teknoscienze.commdpi.com

Proteomics: Characterize protein expression profiles and post-translational modifications, providing insights into direct protein targets and downstream signaling events. teknoscienze.commdpi.com

Metabolomics: Analyze changes in cellular metabolite levels, offering a functional readout of metabolic pathway modulation and potential biomarkers of response. teknoscienze.commdpi.com

Epigenomics: Investigate epigenetic modifications (e.g., DNA methylation, histone modifications) that might mediate this compound's long-term effects or influence gene regulation. cd-genomics.com

This integrated approach, coupled with advanced bioinformatics and systems biology analyses, will be crucial for constructing detailed molecular networks, identifying novel biomarkers, and ultimately guiding the development of targeted therapeutic strategies for this compound.

Expanding Biosynthetic Engineering Approaches for Sustainable Production

This compound is a natural product, and its isolation from marine sources can be challenging due to limited availability and environmental concerns. scielo.br Therefore, expanding biosynthetic engineering approaches is a critical future research direction for sustainable and scalable production. This involves leveraging synthetic biology and metabolic engineering to harness microbial or plant systems for the efficient biosynthesis of this compound or its precursors. researchgate.netnih.govrsc.org Future research should focus on:

Elucidating the complete biosynthetic pathway: While this compound is a meroditerpenoid, implying a mixed polyketide-isoprenoid origin, the specific enzymes and genetic machinery involved in its biosynthesis in Stypopodium flabelliforme need to be fully characterized. mdpi.commdpi.commdpi.com

Heterologous expression: Transferring the identified biosynthetic gene clusters into amenable host organisms (e.g., yeast, E. coli) for high-yield production. researchgate.netrsc.org

Metabolic pathway optimization: Applying metabolic engineering strategies to enhance precursor availability, optimize enzyme activity, and minimize competing pathways in the engineered hosts. nih.gov

Enzyme engineering: Directed evolution or rational design of key biosynthetic enzymes to improve catalytic efficiency or alter substrate specificity, potentially leading to novel this compound derivatives. researchgate.net

These efforts will not only ensure a sustainable supply of this compound for research and potential therapeutic applications but also pave the way for the discovery and production of other valuable marine natural products.

New Methodological Developments in this compound Research

Advancements in research methodologies are crucial for propelling the understanding and development of this compound. Future research should embrace and contribute to new methodological developments across various stages of investigation:

Advanced Analytical Techniques: Development of more sensitive and selective analytical methods for the detection, quantification, and structural elucidation of this compound and its metabolites in complex biological matrices. This includes improvements in mass spectrometry, nuclear magnetic resonance (NMR), and chromatographic techniques.

Computational Chemistry and AI: Further refinement and application of computational methods, such as molecular docking, molecular dynamics simulations, and quantum mechanics, to predict this compound's interactions with targets, analyze binding affinities, and design novel analogues. tandfonline.comresearchgate.netresearchgate.net The integration of artificial intelligence (AI) and machine learning algorithms can accelerate drug discovery by predicting biological activities and optimizing synthetic routes.

High-Throughput Screening Platforms: Development of automated, high-throughput screening assays tailored to this compound's specific activities (e.g., anti-inflammatory, cytotoxic, sodium channel modulation) to efficiently identify lead compounds and explore SAR.

Organ-on-a-Chip and Microfluidic Systems: Continued development and widespread adoption of these advanced in vitro models for more accurate preclinical evaluation, enabling the study of this compound's effects in a more physiologically relevant context with reduced animal use. researchgate.net

CRISPR-Cas9 and Gene Editing: Utilizing gene-editing technologies to create cellular and in vivo models with specific genetic modifications to precisely investigate this compound's interaction with particular genes or pathways.

These methodological advancements will provide more robust and reliable data, accelerating the pace of discovery and development for this compound.

Q & A

Q. What experimental methodologies are commonly employed to assess Epitaondiol’s anti-proliferative activity in cancer cell lines?

- Methodological Answer: Researchers typically use in vitro cell proliferation assays, such as MTT or XTT, to quantify inhibitory effects. Dose-response curves are generated using concentrations ranging from 3.125 µM to 50 µM, with viability measured at 24–72 hours. Parallel experiments often include structurally related compounds (e.g., Stypotriol triacetate) as controls to contextualize efficacy . Data should be normalized to untreated controls, and statistical significance assessed via ANOVA with post-hoc tests. Raw data and protocols must be documented in appendices to ensure reproducibility .

Q. How should researchers design a study to evaluate this compound’s mechanism of action while minimizing confounding variables?

- Methodological Answer: Apply the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome):

- Population : Specific cancer cell lines (e.g., SH-SY5Y neuroblastoma).

- Exposure : this compound at IC50 concentrations derived from prior dose-response studies.

- Comparison : Untreated controls and/or structurally analogous meroditerpenoids.

- Outcome : Quantitative metrics (e.g., apoptosis markers via flow cytometry, ROS levels).

Predefined "shell" tables should map variables to hypotheses, ensuring alignment with public health significance and feasibility .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC50 values. Outliers and missing data must be addressed in the analysis plan, with sensitivity analyses to confirm robustness. For example, highlights significant inhibition at 50 µM (p<0.05), necessitating Bonferroni corrections for multiple comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental conditions?

- Methodological Answer: Conduct constructive falsification by:

- Replicating experiments under standardized conditions (e.g., serum-free media, fixed incubation times).

- Applying meta-analytical tools to reconcile disparities (e.g., higher potency of Stypodiol vs. This compound diacetate in ).

- Documenting methodological nuances (e.g., solvent concentrations, cell passage numbers) in appendices to isolate variables .

Q. What strategies ensure robust data management and reproducibility in this compound studies?

- Methodological Answer:

- Pre-registration : Publish analysis plans specifying variables, models, and handling of missing data prior to experimentation .

- Appendices : Include raw datasets, instrument calibration logs, and code for statistical analyses (e.g., R/Python scripts).

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, avoiding proprietary formats .

Q. How can advanced imaging or -omics techniques enhance mechanistic studies of this compound?

- Methodological Answer: Integrate transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways modulated by this compound. For example, pairing proliferation assays with phosphoproteomics could reveal kinase inhibition patterns. Ensure instruments are validated for sensitivity (e.g., ≥90% peptide detection rate) and that workflows are cross-referenced in appendices .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of contradictory data in publications?

- Methodological Answer: Transparently report all data, including non-significant trends, with a limitations section addressing potential confounders (e.g., batch effects in cell cultures). Use supplementary tables to contrast findings with prior studies, citing ’s disparity between this compound and Stypodiol .

Q. How should researchers structure appendices to support claims about this compound’s bioactivity?

- Methodological Answer:

- Table A1 : Raw viability data (means ± SD) for all concentrations and replicates.

- Figure A1 : Full-dose response curves with confidence intervals.

- Appendix B : Detailed protocols for compound synthesis and HPLC purity checks (>95%) .

Ethical and Analytical Best Practices

Q. What ethical considerations apply when using cell line data to extrapolate this compound’s in vivo potential?

Q. How can mixed-methods approaches strengthen this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.